REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].O.C([O:10][C:11]1[CH2:15][CH2:14][CH2:13][C:12]=1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22](=[O:24])[CH3:23])(=O)C.BrBr>CN(C)C(=O)C.C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[C:22]([O:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][C:12]1[C:11](=[O:10])[CH2:15][CH2:14][CH:13]=1)(=[O:24])[CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
4.05 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(CCC1)CCCCCOC(C)=O
|
Name
|
|
Quantity
|
4.05 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixture of 405 g
|
Type
|
ADDITION
|
Details
|
is added simultaneously 1016 g
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for half an hour
|
Type
|
ADDITION
|
Details
|
after addition of the reagents
|
Type
|
CUSTOM
|
Details
|
the phases are then separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2% sodium thiosulfate solution, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil
|
Type
|
ADDITION
|
Details
|
The oil is immediately added to a refluxing slurry of 500 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
partitioned between water and diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 757 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCC=1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |